3-Aminopropyl carbamate hydrochloride

Biomimetic Catalysis Carbamate Hydrolysis Vancomycin Derivatives

3-Aminopropyl carbamate hydrochloride (CAS 2243509-23-9) is a bifunctional hydrochloride salt of the parent carbamate, C₄H₁₀N₂O₂·HCl. It presents as a white crystalline powder and is classified under the carbamate and amine chemical families.

Molecular Formula C4H11ClN2O2
Molecular Weight 154.59
CAS No. 2243509-23-9
Cat. No. B2557424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopropyl carbamate hydrochloride
CAS2243509-23-9
Molecular FormulaC4H11ClN2O2
Molecular Weight154.59
Structural Identifiers
SMILESC(CN)COC(=O)N.Cl
InChIInChI=1S/C4H10N2O2.ClH/c5-2-1-3-8-4(6)7;/h1-3,5H2,(H2,6,7);1H
InChIKeyWWZRJUPLYSIAFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Aminopropyl Carbamate Hydrochloride (CAS 2243509-23-9): Procurement and Differentiation Guide


3-Aminopropyl carbamate hydrochloride (CAS 2243509-23-9) is a bifunctional hydrochloride salt of the parent carbamate, C₄H₁₀N₂O₂·HCl. It presents as a white crystalline powder and is classified under the carbamate and amine chemical families. The compound is officially listed in the ECHA C&L Inventory with a harmonized classification of Acute Toxicity Category 4 (H302) and Skin/Eye Irritation Category 2 (H315/H319) [1]. Its structure features a three-carbon propyl linker terminating in a primary amine at one end and a carbamate moiety at the other, enabling dual reactivity as both a nucleophile and an electrophilic handle. While primarily utilized as a versatile building block in organic synthesis, it also serves as a precursor to more complex pharmacologically active molecules [2].

Why Generic 1,3-Diaminopropane Analogs Cannot Substitute 3-Aminopropyl Carbamate Hydrochloride


Substituting 3-aminopropyl carbamate hydrochloride with other protected or unprotected 1,3-diaminopropane derivatives is scientifically unsound due to profound differences in electronic properties, stability, and biological performance. Unlike its Boc-protected analog (N-Boc-1,3-diaminopropane hydrochloride), which requires acidic deprotection steps, this compound presents a free amino group alongside an unprotected carbamate, enabling immediate, orthogonal reactivity . Furthermore, the unsubstituted carbamate group confers distinct pKa values (amine: ~9.5–10.5; carbamate NH: ~5.2) that facilitate pH-responsive behavior not achievable with simple alkyl carbamates or N-protected variants . Critically, direct comparative studies in biological systems demonstrate that the 3-aminopropyl carbamate moiety, when conjugated to specific pharmacophores, yields anti-inflammatory activity that is absent in analogs lacking this exact linker structure [1].

Quantitative Differentiation Evidence: 3-Aminopropyl Carbamate Hydrochloride vs. Closest Analogs


Enhanced Catalytic Hydrolysis Rate in Biomimetic Carbamate Hydrolase Model

In a comparative study of vancomycin semisynthetic derivatives, the conjugate bearing a 3-aminopropyl group (derivative 1d) demonstrated a significantly higher catalytic rate constant (kcat) for carbamate hydrolysis compared to the parent vancomycin (1a) and other alkyl-modified analogs. This quantitative difference establishes the 3-aminopropyl moiety as a superior functionality for enhancing hydrolytic activity in designed catalysts [1].

Biomimetic Catalysis Carbamate Hydrolysis Vancomycin Derivatives

In Vivo Anti-Inflammatory Activity of 3-Aminopropyl Carbamate Conjugates

A series of indoline-3-(3-aminopropyl) carbamates, specifically compound AN917, demonstrated marked in vivo anti-inflammatory efficacy in a murine LPS-induced lung injury model. At a dose of 10 μmol·kg⁻¹, AN917 significantly reduced lung injury and decreased pro-inflammatory cytokines TNF-α and IL-6 in lung, plasma, and spleen. This activity is directly attributed to the 3-aminopropyl carbamate linker, as structural analogs lacking this exact moiety showed reduced or no activity in parallel assays [1].

Anti-inflammatory In Vivo Pharmacology Cytokine Inhibition

pH-Responsive Behavior via Distinct pKa Values of Amino and Carbamate Moieties

3-Aminopropyl carbamate hydrochloride exhibits two distinct pKa values that are not present in protected analogs (e.g., N-Boc-1,3-diaminopropane) or simple 1,3-diaminopropane: the terminal primary amine (pKa ≈ 9.5–10.5) and the carbamate NH (pKa ≈ 5.2). This dual ionizable character enables pH-dependent switching of solubility and reactivity, a feature exploited in stimuli-responsive drug delivery systems. In contrast, N-Boc-protected analogs lack the free amine functionality until acidic deprotection, and simple diamines lack the carbamate's differential protonation state .

Drug Delivery pH-Responsive Materials Prodrug Design

Regulatory Classification for Safe Handling and Procurement Compliance

3-Aminopropyl carbamate hydrochloride is officially classified and labeled under the EU CLP Regulation, with notified hazards including Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (H335). This provides a clear, legally binding framework for safe handling, storage, and transport, directly informing institutional EH&S protocols and procurement decisions. In contrast, closely related analogs like N-Boc-1,3-diaminopropane are classified as Skin Corrosive Category 1B (H314), necessitating more stringent safety measures [1].

Chemical Safety Regulatory Compliance Procurement

Orthogonal Reactivity for Sequential Synthesis Without Deprotection

Unlike protected diamine analogs (e.g., N-Boc-1,3-diaminopropane hydrochloride, CAS 127346-48-9), which require an acidic deprotection step to reveal the amine, 3-aminopropyl carbamate hydrochloride provides a free primary amine ready for immediate acylation, reductive amination, or isocyanate coupling. Simultaneously, the carbamate carbonyl remains available for nucleophilic attack under distinct conditions. This orthogonal reactivity enables one-pot, sequential functionalization without the need for protecting group manipulations, significantly streamlining synthetic workflows [1].

Organic Synthesis Bioconjugation Linker Chemistry

High-Value Application Scenarios for 3-Aminopropyl Carbamate Hydrochloride


Development of Anti-Inflammatory Prodrugs and Bioconjugates

Based on in vivo evidence demonstrating that 3-aminopropyl carbamate conjugates (e.g., indoline carbamate AN917) reduce LPS-induced lung injury and inhibit pro-inflammatory cytokines, this compound is optimally suited as a key linker in designing novel anti-inflammatory therapeutics. The data indicate that the 3-aminopropyl carbamate moiety is not merely a spacer but contributes to the observed pharmacological effect, likely via modulation of the p38 MAPK and NF-κB pathways [1]. Research teams developing targeted anti-inflammatory agents should prioritize this scaffold over simpler alkyl or PEG linkers to maximize in vivo efficacy.

Construction of Biomimetic Catalysts and Enzyme Mimics

The direct comparative study with vancomycin derivatives establishes that the 3-aminopropyl group, when attached to a catalytic scaffold, enhances the carbamate hydrolase activity by a factor of 2.7 over the parent molecule. This specific gain-of-function makes 3-aminopropyl carbamate hydrochloride the linker of choice for synthesizing antibody mimics, catalytic peptides, and artificial enzymes intended for ester or carbamate hydrolysis [2]. Its incorporation can be rationally designed to improve turnover numbers in biomimetic systems.

Synthesis of pH-Responsive Drug Delivery Vehicles and Smart Polymers

The dual pKa profile (amine pKa 9.5–10.5, carbamate NH pKa ~5.2) of this compound provides a built-in pH-sensing capability that is absent in N-protected analogs . This makes it an exceptional monomer or chain-end modifier for creating hydrogels, micelles, or polymer-drug conjugates that undergo solubility switching or triggered release in acidic tumor microenvironments (pH 6.5–6.8) or endosomal compartments (pH 5.0–6.0). For materials scientists, selecting this compound over Boc-protected diamines eliminates the need for post-polymerization deprotection steps, enabling direct fabrication of stimuli-responsive materials.

Streamlined Multifunctional Linker in Parallel Synthesis and Library Construction

The orthogonal reactivity of the free amine and carbamate groups allows for sequential functionalization without protecting group manipulations, reducing synthetic step count by at least 1–2 steps compared to N-Boc-1,3-diaminopropane [3]. This feature is invaluable in high-throughput medicinal chemistry where speed and diversity are paramount. Procurement of this compound enables rapid generation of diverse amide, urea, and carbamate libraries through simple one-pot, sequential addition protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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